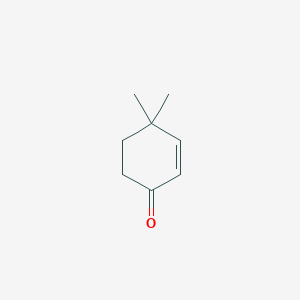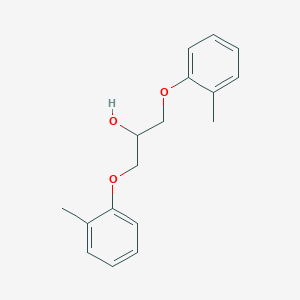
2-Propanol, 1,3-bis(o-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,3-bis(o-tolyloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as PTO, and its chemical formula is C22H24O4. PTO is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
Mecanismo De Acción
The mechanism of action of PTO is not fully understood. However, it is believed that PTO exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, PTO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory activity.
Efectos Bioquímicos Y Fisiológicos
PTO has been found to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that PTO inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. PTO has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory activity. Furthermore, PTO has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTO has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. Furthermore, PTO has been found to exhibit low toxicity, making it safe for use in various experiments. However, PTO has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Furthermore, PTO has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the research of PTO. One possible direction is to investigate the potential applications of PTO in drug delivery systems. PTO has been found to exhibit good biocompatibility, making it a potential candidate for drug delivery. Another possible direction is to investigate the potential applications of PTO in the synthesis of new materials. PTO has been used as a building block for the synthesis of various polymers, and further research could lead to the development of new materials with unique properties. Finally, further research could be conducted to investigate the mechanism of action of PTO and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has several advantages for lab experiments, including its availability, ease of handling, and low toxicity. Future research could investigate the potential applications of PTO in drug delivery systems, the synthesis of new materials, and the treatment of various diseases.
Métodos De Síntesis
The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by dehydration, and finally, a cyclization reaction. The yield of PTO obtained from this method is around 70%.
Aplicaciones Científicas De Investigación
PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In material science, PTO has been used as a building block for the synthesis of various polymers. In organic synthesis, PTO has been used as a reagent for the synthesis of various compounds.
Propiedades
Número CAS |
17181-49-6 |
|---|---|
Nombre del producto |
2-Propanol, 1,3-bis(o-tolyloxy)- |
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
Clave InChI |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
Otros números CAS |
17181-49-6 |
Sinónimos |
o-Tolyl-alpha-myanesin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



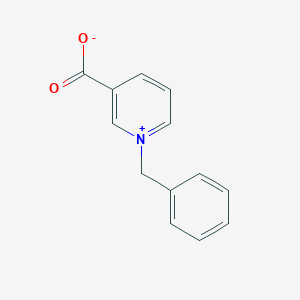
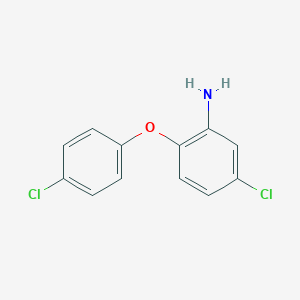
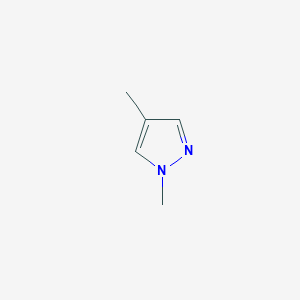
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
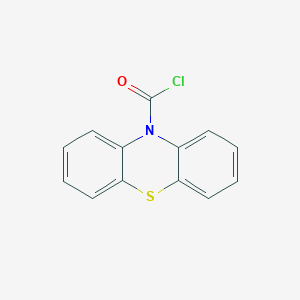
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

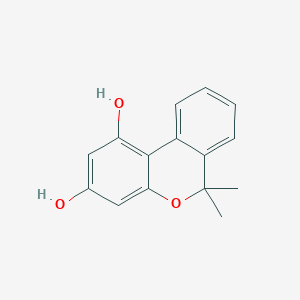
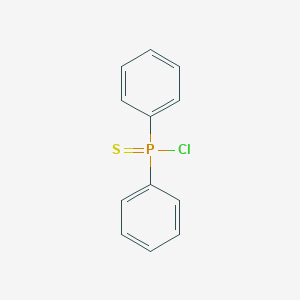
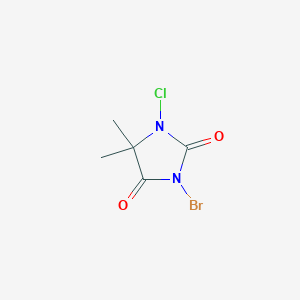
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
